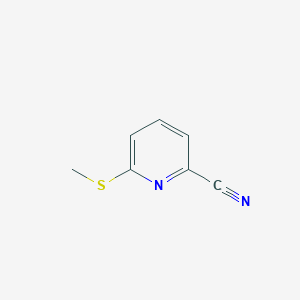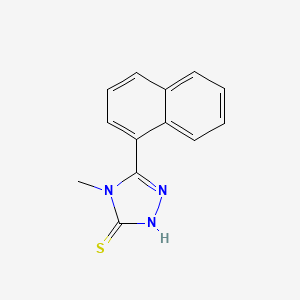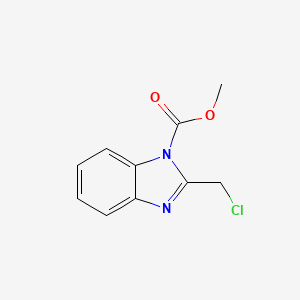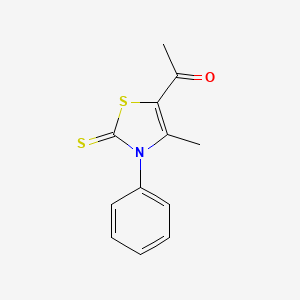amine hydrochloride CAS No. 1158371-11-9](/img/structure/B3022414.png)
[(4-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
(4-Methoxyphenyl)methylamine hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with the 4-methoxyphenyl moiety, which suggests a structural similarity and potential relevance in the context of synthetic organic chemistry. For instance, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride involves a 4-methoxyphenyl starting material, indicating the importance of this group in medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired product. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is achieved through a cyclization reaction, reduction, and acidification, yielding a 62.3% product . Similarly, the synthesis of complex pyrazole derivatives with a 4-methoxyphenyl group also requires regiospecific reactions, with structure confirmation often necessitating single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-methoxyphenyl group can be complex, with conformational differences and regioisomerism being significant factors. For instance, the crystal structure of a pyrazole derivative shows two unique molecules due to conformational differences between the methoxybenzene and pyrazole rings . Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Compounds with the 4-methoxyphenyl moiety can participate in various chemical reactions. For example, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin and subsequent hydrolysis leads to the formation of a carboxylic acid derivative . Additionally, the acylation of amines with acid chlorides containing the 4-methoxyphenyl group results in the formation of diamides . These reactions are indicative of the versatility of the 4-methoxyphenyl group in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 4-methoxyphenyl group can be influenced by the presence of this moiety. For instance, a nitrogen analog of stilbene with a 4-methoxyphenyl group exhibits UV-blocking effects and SOD-like activity, which are significant for applications in skin whitening agents due to their ability to inhibit melanin production . These properties highlight the potential utility of such compounds in pharmaceutical and cosmetic industries.
Mechanism of Action
Target of Action
The primary targets of (4-Methoxyphenyl)methylamine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor control.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By inhibiting the reuptake of serotonin and dopamine, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The affected pathways primarily involve the modulation of serotonin and dopamine neurotransmission . The downstream effects include altered mood, cognition, and motor control, which are typical of compounds that modulate monoaminergic neurotransmission.
Pharmacokinetics
Like many amphetamine derivatives, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of (4-Methoxyphenyl)methylamine hydrochloride’s action are primarily due to the increased signaling of serotonin and dopamine. This can result in mood elevation, increased alertness, and potentially euphoria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic conditions can enhance the stability of the compound, while certain substances may interact with the compound, potentially altering its effects .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWPHBLFTZOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70894-74-5 | |
| Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)

![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)
![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)






![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)